5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a thiol group (-SH) attached to a triazole ring, which is further substituted with an ethyl and methyl group on the thienyl moiety and a propyl group on the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, 4-ethyl-5-methylthiophene, undergoes a series of reactions including halogenation and subsequent substitution to introduce the desired functional groups.
Cyclization to Form Triazole Ring: The intermediate is then subjected to cyclization reactions with appropriate reagents such as hydrazine derivatives to form the triazole ring.
Introduction of the Thiol Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiolates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Thiolates: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h7H,4-6H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPDVPGWNXUDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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